2-Acetyl-5-methylphenyl 2-nitrobenzoate
Description
2-Acetyl-5-methylphenyl 2-nitrobenzoate is an aromatic ester featuring a 2-nitrobenzoate group linked to a substituted phenolic moiety. The phenolic component contains an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position. The nitro group (-NO₂) on the benzoate ring is electron-withdrawing, while the methyl group on the phenolic ring is electron-donating. This combination of substituents creates a unique electronic environment that influences reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C16H13NO5/c1-10-7-8-12(11(2)18)15(9-10)22-16(19)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3 |
InChI Key |
LNWRNYAAOIWLBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Unlike the hydroxyl group in ’s compound, the acetyl group cannot form O–H∙∙∙O hydrogen bonds, affecting crystal packing .
Physical Properties and Intermolecular Interactions
Hydrogen bonding and solubility are influenced by substituent positioning:
Key Observations :
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